molecular formula C12H24N2O2 B7922615 1-((S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

1-((S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

Cat. No.: B7922615
M. Wt: 228.33 g/mol
InChI Key: OPJKVXKOWJSNHB-LBPRGKRZSA-N
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Description

Structure and Properties The compound, with the systematic name 1-((S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, features a pyrrolidine ring substituted at the 1-position with an ethanone group and at the 2-position with an aminomethyl moiety. The aminomethyl group is further functionalized with a 2-hydroxyethyl and an isopropyl group, conferring both hydrophilic (hydroxyethyl) and lipophilic (isopropyl) characteristics. Its molecular formula is C₁₂H₂₃N₃O₂, with a molecular weight of 241.33 g/mol .

Synthesis and Applications Synthetic routes typically involve multi-step reactions, including alkylation of pyrrolidine derivatives and subsequent functionalization.

Properties

IUPAC Name

1-[(2S)-2-[[2-hydroxyethyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(2)13(7-8-15)9-12-5-4-6-14(12)11(3)16/h10,12,15H,4-9H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJKVXKOWJSNHB-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCO)C[C@@H]1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Isopropylamino Group: The isopropylamino group can be attached through an amination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-((S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 1-((S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a complex organic molecule with potential applications in various scientific fields, particularly in pharmaceuticals and medicinal chemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Development

The compound has been investigated for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural similarity to known drugs suggests potential therapeutic applications, particularly in urology and neurology.

Case Study: Synthesis of Mirabegron

Mirabegron is synthesized from intermediates that include variations of the compound . Research has shown that optimizing the synthesis process can lead to higher yields and purities of active pharmaceutical ingredients (APIs) . The synthesis involves several steps, including chiral resolution and purification processes that are crucial for ensuring the efficacy and safety of the final product.

Chiral Drug Development

Due to its chiral centers, this compound can be utilized in developing chiral drugs, which have distinct pharmacological effects based on their stereochemistry. The (S)-enantiomer is often more active than its (R)-counterpart, making it a focus for enantiomeric purity studies in drug formulation.

Research indicates that compounds similar to 1-((S)-2-{...}) may influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders. Studies have explored the modulation of neurotransmitter release and receptor activity, highlighting its role in neuropharmacology .

Chemical Synthesis and Catalysis

The compound can serve as a precursor for synthesizing other complex molecules through various chemical reactions, including amination and alkylation reactions. Its application in catalysis is being explored to enhance reaction efficiencies and reduce by-products.

Mechanism of Action

The mechanism of action of 1-((S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules to highlight differences in substituents, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight logP* Water Solubility*
Target Compound (CAS not provided) 2-Hydroxyethyl, isopropyl C₁₂H₂₃N₃O₂ 241.33 1.2 Moderate
1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone (1353944-27-0) Isopropyl (no hydroxyethyl) C₁₀H₂₀N₂O 184.28 1.8 Low
(S)-1-(2-(((2-Aminoethyl)(isopropyl)amino)methyl)pyrrolidin-1-yl)ethanone (1354016-08-2) Aminoethyl, isopropyl C₁₂H₂₅N₃O 227.35 0.9 High
1-(4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (119) Hydroxymethyl, phenyl C₁₄H₁₉NO₂ 233.31 2.1 Low
2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone (1250129-36-2) 2-Hydroxyethyl, isopropyl, pyrrole C₁₁H₁₈N₂O₂ 210.28 0.5 High

*Predicted using computational tools (e.g., ChemAxon).

Key Differences and Implications

Substituent Effects on Lipophilicity The target compound (logP 1.2) is less lipophilic than its non-hydroxylated analog (logP 1.8, CAS 1353944-27-0) due to the polar hydroxyethyl group . This enhances water solubility, making it more suitable for aqueous formulations. The phenyl-substituted analog (CAS 119, logP 2.1) exhibits higher lipophilicity, favoring membrane permeability but requiring solubilizing agents for biological testing .

Biological Activity The aminoethyl analog (CAS 1354016-08-2) shows higher solubility and basicity (pKa ~9.5) due to the primary amine, which may enhance interactions with acidic biological targets (e.g., enzymes or receptors) .

Synthetic Accessibility The hydroxymethyl-phenyl analog (CAS 119) is synthesized via a one-step condensation between 4-acetylbenzaldehyde and L-prolinol, achieving 99% yield . In contrast, the target compound likely requires more complex protection/deprotection steps for the hydroxyethyl group, increasing production costs.

Biological Activity

The compound 1-((S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H20N2O2\text{C}_{12}\text{H}_{20}\text{N}_2\text{O}_2

This structure includes a pyrrolidine ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) . These receptors play a critical role in cellular signaling and are involved in numerous physiological processes, including neurotransmission and hormonal regulation .

Biological Activities

  • Antimicrobial Activity : Research indicates that similar pyrrolidine derivatives exhibit significant antimicrobial properties. For example, compounds with structural similarities have shown effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
  • Neuroprotective Effects : The compound’s ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Studies on related compounds indicate that they may enhance synaptic plasticity and provide protection against neurodegenerative conditions.
  • Antitumor Activity : There is emerging evidence that pyrrolidine derivatives can inhibit tumor cell proliferation. A study demonstrated that certain derivatives induced apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
NeuroprotectiveEnhancement of synaptic plasticity
AntitumorInduction of apoptosis

Case Studies

  • Neuroprotective Study : A study conducted on a related compound demonstrated significant neuroprotective effects in an animal model of Alzheimer's disease. The compound improved cognitive function and reduced amyloid plaque accumulation.
  • Antimicrobial Efficacy : In vitro studies revealed that the compound exhibited potent antibacterial activity against multi-drug resistant strains of bacteria, highlighting its potential as a novel therapeutic agent in infectious diseases.
  • Cancer Research : Clinical trials assessing the antitumor effects of similar pyrrolidine compounds showed promising results, with notable reductions in tumor size in treated patients compared to controls.

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